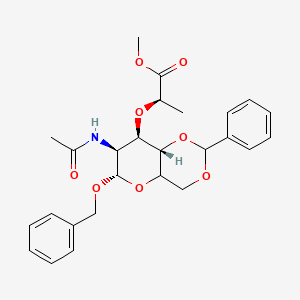

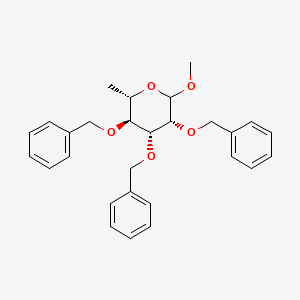

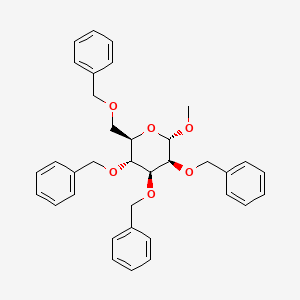

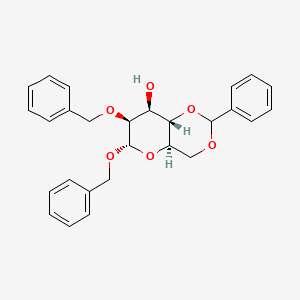

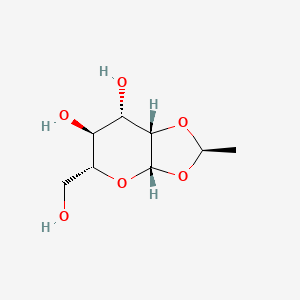

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

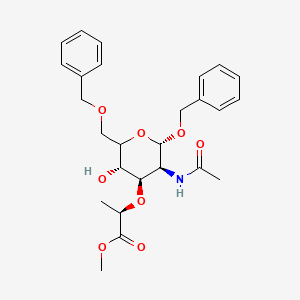

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside (MTBMP) is a synthetic carbohydrate molecule that has been studied extensively for its potential applications in the field of biomedical research. MTBMP is a derivative of the naturally occurring sugar mannose, and has been found to have several interesting properties that make it a promising tool for scientific research.

Aplicaciones Científicas De Investigación

Synthesis of Monodeoxyfluorinated Derivatives : Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside has been used in the synthesis of monodeoxyfluorinated derivatives, including methyl 2-O-(6-deoxy-6-fluoro-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside, which are valuable for studying the structure and function of carbohydrates in biological systems (Khan, Jain, Abbas, & Matta, 1990).

Preparation of Methyl 3-O-α-d-Mannopyranosyl-α-D-talopyranoside : Research has demonstrated the use of Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside in preparing other complex saccharides like Methyl 3-O-α-d-mannopyranosyl-α-D-talopyranoside, highlighting its role in the synthesis of diverse oligosaccharides (Dubey, Jain, Abbas, & Matta, 1987).

Synthesis of Model Oligosaccharides : The compound has been utilized in the synthesis of model oligosaccharides of biological significance, such as methyl 3,6-DI-O-(α-D-mannopyranosyl)-α-D-mannopyranoside. These studies provide insights into the structure and reactivity of carbohydrates (Winnik, Brisson, Carver, & Krepinsky, 1982).

Synthesis of Mannosyl-Oligosaccharides : Another application is in the synthesis of mannosyl-oligosaccharides, which are important in understanding carbohydrate-based interactions in biological systems. These oligosaccharides can mimic structures found in natural glycoproteins and glycolipids (Khan, Jain, & Matta, 1990).

Synthesis of Immunodominant Trisaccharide : The compound was used in the synthesis of an immunodominant trisaccharide related to the antigen from E. coli O 126, demonstrating its application in immunology and vaccine research (Misra, Basu, & Roy, 1996).

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-VABIIVNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)